N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride
Overview
Description
N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride typically involves the reaction of cyclohexanone with 2-aminoethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then reduced to form the final product. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the continuous flow of reactants through a reactor system, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group, often using nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products have their own unique properties and applications in various fields.
Scientific Research Applications
N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride is widely used in scientific research due to its versatile properties. It is employed in the synthesis of pharmaceuticals, where it serves as a building block for the development of new drugs. In biology, the compound is used as a reagent in biochemical assays and studies involving enzyme inhibition. Its applications in chemistry include its use as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules. In industry, the compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride exerts its effects depends on its specific application. In pharmaceuticals, the compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved in its mechanism of action vary depending on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include N-(2-aminoethyl)-N-methylcyclohexan-1-amine dihydrochloride and N-(2-aminoethyl)-N-ethylcyclohexan-1-amine dihydrochloride. These compounds share similar structural features but differ in their substituents, leading to variations in their properties and applications.
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Properties
IUPAC Name |
N'-methyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-9-3-5-10(6-4-9)12(2)8-7-11;;/h9-10H,3-8,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLHFRKZYYDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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